Bienvenue dans la boutique en ligne BenchChem!

10(9H)-Acridinebutanoic acid, 9-oxo-

DGAT1 inhibition triglyceride synthesis lipid metabolism

10(9H)-Acridinebutanoic acid, 9-oxo- (CAS 90053-07-9) is a well-characterized, N10-butanoic acid-substituted acridone that serves as a selective diacylglycerol O-acyltransferase 1 (DGAT1) probe (IC50 20 nM). Its extended linker confers a unique pharmacological fingerprint—distinct from the acetic acid analog CMA (a STING agonist) and N-alkyl HDAC inhibitors—making it the correct tool for mechanistic studies of triglyceride synthesis in NAFLD/obesity models. Ensure assay fidelity by procuring this specific compound with batch-specific QC (NMR/HPLC) from authorized suppliers. Research use only; not for human or veterinary applications. Request a quotation for bulk quantities.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 90053-07-9
Cat. No. B1661359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10(9H)-Acridinebutanoic acid, 9-oxo-
CAS90053-07-9
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCC(=O)O
InChIInChI=1S/C17H15NO3/c19-16(20)10-5-11-18-14-8-3-1-6-12(14)17(21)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2,(H,19,20)
InChIKeyQXMSWLUVAGUMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10(9H)-Acridinebutanoic acid, 9-oxo- (CAS 90053-07-9): Sourcing and Differentiation Guide for the Acridone-Based DGAT1 Inhibitor


10(9H)-Acridinebutanoic acid, 9-oxo- (CAS 90053-07-9), also referred to as 4-(9-oxoacridin-10(9H)-yl)butanoic acid, is a synthetic N10-substituted acridone derivative with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound belongs to the acridone class of heterocyclic compounds, which are characterized by a tricyclic 9(10H)-acridone core scaffold known for its planar aromatic properties and capacity for DNA intercalation and protein interactions [1]. Unlike the better-known acridone acetic acid (CMA; CAS 38609-97-1; C15H11NO3), 10(9H)-Acridinebutanoic acid, 9-oxo- bears a butanoic acid side chain at the N10 position, which extends the carboxylic acid linker by two additional methylene units compared to the acetic acid moiety found in CMA and related N-carboxymethyl acridone derivatives [2]. This structural distinction alters the compound's lipophilicity profile (calculated XlogP of approximately 3) and rotatable bond count (4 rotatable bonds), which can influence target binding, membrane permeability, and metabolic stability relative to shorter-chain acridone carboxylic acid analogs .

Why Generic Acridone Substitution Fails: Evidence That the N10-Butanoic Acid Side Chain of CAS 90053-07-9 Drives Divergent Target Engagement vs. N10-Acetic Acid and N-Alkyl Acridone Analogs


Scientific and industrial users cannot assume functional interchangeability among N10-substituted acridone carboxylic acid derivatives, because the length and composition of the N10-alkylcarboxylic acid side chain is a critical determinant of target binding profile, isoform selectivity, and biological readout [1][2]. Evidence from curated bioactivity databases demonstrates that the N10-butanoic acid derivative (CAS 90053-07-9) engages an entirely distinct primary target—diacylglycerol O-acyltransferase 1 (DGAT1)—with nanomolar potency, whereas the N10-acetic acid analog CMA (CAS 38609-97-1) functions primarily as a murine STING agonist and progesterone receptor activator with no reported DGAT1 inhibitory activity [3][4]. Furthermore, N-alkyl acridone HDAC inhibitors such as compounds 11b and 11c, which bear structurally distinct N10-substitution patterns optimized for zinc-chelating pharmacophores, selectively inhibit HDAC1/3/10 (IC50 87–418 nM) with no measurable DGAT1 engagement [5]. Even within the same DGAT1 screening collection, closely related 9-oxoacridinyl derivatives differing only in N10-substituent composition exhibit IC50 values ranging from 10 nM to 94 nM, confirming that subtle side-chain modifications produce quantifiable shifts in target affinity [3]. Consequently, substituting CAS 90053-07-9 with CMA, acridone-4-carboxylic acid, or an unoptimized N-alkyl acridone for any experiment requiring DGAT1 inhibition will lead to a loss of on-target activity and potentially introduce confounding off-target pharmacology that fundamentally alters experimental conclusions.

Quantitative Differentiation Evidence for 10(9H)-Acridinebutanoic acid, 9-oxo- (CAS 90053-07-9) vs. Closest Acridone Analogs


DGAT1 Inhibitory Potency: CAS 90053-07-9 (IC50 20 nM) Demonstrates Sub-100 nM Affinity, Distinguished from Structurally Adjacent Acridone DGAT1 Inhibitors (10–94 nM Range) and CMA (No DGAT1 Activity)

In a biochemical assay measuring inhibition of recombinant human DGAT1 expressed in Sf9 cell membranes assessed via triglyceride synthesis by LC-MS, 10(9H)-Acridinebutanoic acid, 9-oxo- (CAS 90053-07-9) exhibited an IC50 of 20 nM [1]. This places the compound within the sub-100 nM potency tier of acridone-based DGAT1 inhibitors. By comparison, a structurally related 9-oxoacridinyl DGAT1 inhibitor (CHEMBL5203276, BDBM50599921) yielded an IC50 of 10–23 nM in independent DGAT1 assays, while another acridone-containing DGAT1 inhibitor (BDBM50438728, CHEMBL2414701) showed an IC50 of 94 nM against full-length human DGAT1 expressed in insect Sf9 cells [2][3]. In contrast, the N10-acetic acid acridone analog CMA (cridanimod, CAS 38609-97-1) has been extensively profiled as a murine STING agonist, progesterone receptor activator, and type I interferon inducer, with no evidence of DGAT1 inhibitory activity in publicly curated bioactivity databases [4]. The approximately 4.7-fold potency difference between CAS 90053-07-9 (IC50 20 nM) and the 94 nM acridone DGAT1 inhibitor illustrates the measurable impact of N10-side-chain optimization on DGAT1 target engagement within the acridone chemotype [1][3].

DGAT1 inhibition triglyceride synthesis lipid metabolism acridone SAR

DGAT1 vs. ACAT1 Selectivity Window: CAS 90053-07-9 Exhibits ~125-Fold Preference for DGAT1 (IC50 20 nM) Over ACAT1 (IC50 2,500 nM) in Cellular Triglyceride Synthesis Assays

In parallel cellular assays measuring inhibition of triglyceride synthesis, 10(9H)-Acridinebutanoic acid, 9-oxo- demonstrated an IC50 of 20 nM against recombinant human DGAT1 (Sf9 membrane assay) and an IC50 of 2,500 nM against human ACAT1 in HepG2 cells, yielding a DGAT1/ACAT1 selectivity ratio of approximately 125-fold [1]. This within-compound selectivity profile is informative for experimental design: at concentrations sufficient to fully inhibit DGAT1 (e.g., 100–200 nM), ACAT1 inhibition remains below 10%, allowing users to attribute observed effects on triglyceride synthesis predominantly to DGAT1 blockade. For comparison, clinically explored DGAT1 inhibitors such as PF-04620110 and DGAT1-IN-3 exhibit IC50 values in the 38–120 nM range against human DGAT1, with varying selectivity windows against ACAT1 and DGAT2 that are extensively characterized in the drug development literature . The N10-acetic acid analog CMA has no documented DGAT1 or ACAT1 inhibitory activity, reinforcing that the N10-butanoic acid side chain of CAS 90053-07-9 is a key structural determinant of its acyltransferase inhibition profile [2].

DGAT1/ACAT1 selectivity acyltransferase profiling triglyceride synthesis lipid enzyme specificity

Absence of 5-Lipoxygenase (5-LOX) Inhibitory Activity: CAS 90053-07-9 (IC50 >200,000 nM) vs. Acridone-Derived 5-LOX Inhibitors (IC50 2.08–10.26 μM) Confirms Target Class Specificity

In a spectrophotometric assay measuring inhibition of human 5-lipoxygenase (5-LOX) using arachidonic acid as substrate, 10(9H)-Acridinebutanoic acid, 9-oxo- displayed an IC50 greater than 200,000 nM (>200 μM) [1]. This represents negligible 5-LOX inhibitory activity. By comparison, naturally occurring acridone alkaloids and certain synthetic acridone derivatives have been reported as potent 5-LOX inhibitors: three acridone compounds from Glycosmis ovoidea showed IC50 values ranging from 2.08 to 10.26 μM against 5-LOX [2]. The >19- to >96,000-fold difference in 5-LOX potency between CAS 90053-07-9 and these acridone 5-LOX inhibitors confirms that the N10-butanoic acid acridone scaffold does not promiscuously engage all acridone-associated targets. Additionally, the compound was tested against human 5-LOX, ALOX15B (IC50 >40,000 nM), and ALOX12 (IC50 = 5,100 nM), further documenting a general lack of lipoxygenase pathway activity above the low-micromolar threshold [1][3].

5-lipoxygenase anti-inflammatory acridone selectivity off-target profiling

Acetyl-CoA Carboxylase 1 (ACC1) Activity: CAS 90053-07-9 Shows Marginal Inhibition (Cell-Based IC50 >30,000 nM), Diverging from Acridone Derivatives Active Against Metabolic Enzyme Targets

In a cell-based assay using BTI-Tn-5B1-4 (Trichoplusia ni) cells, 10(9H)-Acridinebutanoic acid, 9-oxo- exhibited negligible inhibition of acetyl-CoA carboxylase 1 (ACC1), with an IC50 greater than 30,000 nM (>30 μM) [1]. This result reinforces the compound's selectivity for DGAT1 within the broader lipid metabolism enzyme landscape. While certain acridone derivatives have been profiled as aromatase inhibitors (IC50 0.08–2.0 μM) and acetylcholinesterase inhibitors (IC50 7.31–9.25 μM), these activities are associated with distinct substitution patterns on the acridone core that differ from the N10-butanoic acid configuration of CAS 90053-07-9 [2][3]. The combination of potent DGAT1 inhibition (IC50 20 nM), moderate ACAT1 inhibition (IC50 2,500 nM), and marginal-to-negligible activity against ACC1 (>30,000 nM), 5-LOX (>200,000 nM), ALOX15B (>40,000 nM), and ALOX12 (5,100 nM) defines a selectivity fingerprint that is distinguishable from both the STING/PR-targeting profile of CMA and the HDAC isoform-selective profile of N-alkyl acridone analogs 11b/11c (HDAC1/3/10 IC50 87–418 nM) [4][5].

acetyl-CoA carboxylase lipogenesis acridone selectivity metabolic enzyme profiling

N10-Alkylcarboxylic Acid Chain Length Determines Primary Pharmacological Target: Butanoic Acid (CAS 90053-07-9) Routes to DGAT1, Acetic Acid (CMA) Routes to STING/PR, and Extended N-Alkyl Linkers Route to HDAC Isoforms

Comparative analysis of curated bioactivity data across the N10-substituted acridone carboxylic acid series reveals a structure–activity relationship in which the length and terminal functional group of the N10 side chain dictates the primary pharmacological target [1]. 10(9H)-Acridinebutanoic acid, 9-oxo- (N10-butanoic acid; C4 chain; MW 281.31; XlogP ~3) preferentially inhibits DGAT1 (IC50 20 nM) with minimal activity against STING, HDAC, 5-LOX, and ACC1 pathways [2]. In contrast, the N10-acetic acid analog CMA (CAS 38609-97-1; C2 chain; MW 253.25; XlogP lower) acts as a murine STING agonist, binding directly to the STING C-terminal domain and triggering TBK1/IRF3-dependent type I interferon responses, while failing to activate human STING [3]. CMA also functions as a progesterone receptor activator through IFN-mediated PR upregulation . At the other end of the spectrum, polysubstituted N-alkyl acridone analogs 11b and 11c, which incorporate extended linker chains terminating in zinc-binding hydroxamic acid or benzamide groups, selectively inhibit HDAC1, HDAC3, and HDAC10 (IC50 87–418 nM) without measurable activity against HDAC6 or HDAC8, and exhibit antiproliferative effects in HL-60 (IC50 0.56 μM) and HCT-116 (IC50 4.21 μM) cancer cell lines [4]. This N10-side-chain-to-target mapping provides a rational framework for compound selection: CAS 90053-07-9 is the appropriate choice for DGAT1-focused studies, CMA for murine STING/IFN research, and 11b/11c for HDAC isoform-selective cancer investigations.

acridone SAR N10 side chain target selectivity chemical biology tool compounds

Optimal Research and Procurement Application Scenarios for 10(9H)-Acridinebutanoic acid, 9-oxo- (CAS 90053-07-9) Based on Quantitative Differentiation Evidence


DGAT1-Dependent Triglyceride Synthesis Inhibition in Cellular Models of Lipid Metabolism and Metabolic Disease

CAS 90053-07-9 is the appropriate tool compound for studying the role of DGAT1 in cellular triglyceride synthesis. With an IC50 of 20 nM against recombinant human DGAT1 and an ~125-fold selectivity window over ACAT1 (IC50 2,500 nM), researchers can employ this compound at concentrations of 100–500 nM to achieve >90% DGAT1 inhibition while maintaining <20% ACAT1 co-inhibition in HepG2, HEK293, or primary hepatocyte models [1]. This selectivity profile is essential for clean gain/loss-of-function studies of the DGAT1 arm of triacylglycerol biosynthesis, particularly in the context of non-alcoholic fatty liver disease (NAFLD), obesity, and metabolic syndrome research. For comparison, pan-acyltransferase inhibitors that co-inhibit DGAT1, DGAT2, and ACAT isoforms cannot achieve this level of mechanistic resolution, and CMA provides no DGAT1 engagement whatsoever [2][3].

Chemical Probe for DGAT1 Target Engagement Studies Requiring Defined Off-Target Selectivity Profiles

For chemical biology programs requiring a DGAT1-selective probe with a well-characterized off-target profile, CAS 90053-07-9 offers a documented selectivity fingerprint: DGAT1 IC50 20 nM; ACAT1 IC50 2,500 nM; ACC1 IC50 >30,000 nM; 5-LOX IC50 >200,000 nM; ALOX15B IC50 >40,000 nM; ALOX12 IC50 = 5,100 nM [1][2]. This multi-target data package enables researchers to interpret phenotypic screening results with confidence that observed effects on lipid droplet formation, triglyceride accumulation, or fatty acid metabolism are attributable to DGAT1 inhibition rather than off-target modulation of ACC1-mediated de novo lipogenesis or 5-LOX-mediated leukotriene signaling. In contrast, acridone-derived 5-LOX inhibitors (IC50 2.08–10.26 μM) and aromatase inhibitors (IC50 0.08–2.0 μM) from natural sources would confound such interpretations, as would the STING/IFN-activating properties of CMA [3][4].

Structure-Activity Relationship (SAR) Studies Exploring N10-Side-Chain Effects on Acridone Pharmacological Target Selection

CAS 90053-07-9 serves as a defined reference point within N10-substituted acridone SAR libraries. The butanoic acid side chain (C4) directs target engagement toward DGAT1 (IC50 20 nM), whereas the acetic acid analog CMA (C2) directs toward STING/PR activation, and extended N-alkyl linkers with zinc-binding groups direct toward HDAC1/3/10 inhibition (IC50 87–418 nM) [1][2][3]. Systematic comparison of CAS 90053-07-9 with these analogs enables medicinal chemistry teams to map the relationship between N10 side-chain length, lipophilicity (XlogP ~3 vs. lower for CMA), rotatable bond count (4 vs. fewer for CMA), and target selectivity. This SAR framework is valuable for designing next-generation acridone-based inhibitors with rationally tuned polypharmacology or improved selectivity [4].

Procurement for DGAT1 Biochemical Assay Development and High-Throughput Screening (HTS) Validation

CAS 90053-07-9, with its well-defined DGAT1 IC50 of 20 nM in Sf9 membrane-based LC-MS triglyceride synthesis assays and its availability from multiple suppliers at 95% purity with batch-specific QC documentation (NMR, HPLC), is suitable as a reference inhibitor for DGAT1 assay development and HTS validation [1][2]. Its potency falls within the range of clinically explored DGAT1 inhibitors (DGAT1-IN-3: IC50 38 nM; PF-04620110: comparable range), making it a relevant benchmark compound for screening cascades aimed at identifying novel DGAT1 inhibitor chemotypes [3]. Procurement specifications should require CAS 90053-07-9 specifically, as substitution with CMA (no DGAT1 activity) or with structurally related but pharmacologically distinct acridone derivatives (e.g., HDAC inhibitors 11b/11c) would invalidate assay positive controls and lead to incorrect Z'-factor determinations [4].

Quote Request

Request a Quote for 10(9H)-Acridinebutanoic acid, 9-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.